molecular formula C12H8ClNO3 B6386450 2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1258614-86-6

2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6386450
CAS No.: 1258614-86-6
M. Wt: 249.65 g/mol
InChI Key: ZIUOMCSIRANHSD-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at position 2, a 2-hydroxyphenyl group at position 5, and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-11-9(12(16)17)5-7(6-14-11)8-3-1-2-4-10(8)15/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUOMCSIRANHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686953
Record name 2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258614-86-6
Record name 2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Data

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid Cl (2), 2-hydroxyphenyl (5), COOH (3) C₁₃H₉ClNO₃ 265.67 Hydroxyphenyl (electron-donating)
2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid Cl (2), CF₃ (5), COOH (3) C₇H₃ClF₃NO₂ 225.55 Trifluoromethyl (electron-withdrawing)
2-Chloro-5-(5-chloro-2-methoxyphenyl)-3-pyridinecarboxylic acid Cl (2), 5-Cl-2-OMe-phenyl (5), COOH (3) C₁₃H₉Cl₂NO₃ 298.12 Halogenated aryl, methoxy substituent
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid Cl (5), 2-methylpyridinyloxy (2), COOH (3) C₁₂H₉ClN₂O₃ 264.67 Ether linkage, pyridinyloxy group

Key Observations :

  • In contrast, trifluoromethyl or halogenated aryl groups enhance lipophilicity and metabolic stability .
  • Molecular Weight : The target compound (265.67 g/mol) is heavier than its trifluoromethyl analog (225.55 g/mol), likely due to the hydroxyphenyl group.

Key Findings :

  • Pharmaceutical Utility : Trifluoromethyl-substituted analogs are intermediates in drug synthesis (e.g., kinase inhibitors), highlighting the versatility of pyridine-carboxylic acid scaffolds .

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